tert-Butyl 6-chloropicolinate tert-Butyl 6-chloropicolinate
Brand Name: Vulcanchem
CAS No.: 1280786-59-5
VCID: VC0087505
InChI: InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.661

tert-Butyl 6-chloropicolinate

CAS No.: 1280786-59-5

Cat. No.: VC0087505

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.661

* For research use only. Not for human or veterinary use.

tert-Butyl 6-chloropicolinate - 1280786-59-5

Specification

CAS No. 1280786-59-5
Molecular Formula C10H12ClNO2
Molecular Weight 213.661
IUPAC Name tert-butyl 6-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
Standard InChI Key DVPHJLOQDYBPAW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl

Introduction

Chemical Identity and Classification

Tert-butyl 6-chloropicolinate, also formally known as tert-butyl 6-chloropyridine-2-carboxylate, is classified as a chlorinated pyridine derivative with an ester functionality. The compound features a tert-butyl group connected to the carbonyl carbon via an oxygen atom, forming an ester linkage. Its chemical identity is well-established through various identification systems commonly used in chemical databases and literature.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:

Identifier TypeValue
CAS Registry Number1280786-59-5
Molecular FormulaC₁₀H₁₂ClNO₂
SMILES NotationCC(C)(C)OC(=O)C1=NC(=CC=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
InChIKeyDVPHJLOQDYBPAW-UHFFFAOYSA-N
MDL NumberMFCD18783199

Structural Characteristics

The structural features of tert-butyl 6-chloropicolinate are central to understanding its chemical behavior and potential applications in organic synthesis.

Molecular Components

The compound consists of three main structural components:

  • A pyridine ring (picolinic acid core) serving as the aromatic backbone

  • A chlorine atom at the 6-position of the pyridine ring

  • A tert-butyl ester group at the 2-position of the pyridine ring

The pyridine nitrogen and chlorine substituent create an electron-deficient aromatic system, while the tert-butyl ester group introduces steric bulk and modifies the electronic properties of the molecule .

Bonding and Spatial Arrangement

The molecular structure features sp² hybridized carbon atoms in the pyridine ring, creating a planar aromatic system. The carbonyl group of the ester functionality maintains partial double bond character with the adjacent oxygen atom, while the tert-butyl group introduces significant steric hindrance that can influence the reactivity and conformation of the molecule .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 6-chloropicolinate determine its behavior in various chemical environments and inform proper handling and storage procedures.

Basic Physical Properties

PropertyValue/Description
Physical StateSolid
AppearanceOff-white to white solid
Molecular Weight213.66 g/mol
Boiling Point (Predicted)304.2±22.0 °C at 760 Torr
Density (Predicted)1.173±0.06 g/cm³

These physical properties are important considerations for researchers working with this compound in laboratory settings .

Predicted Collision Cross Section Data

Mass spectrometry analysis of tert-butyl 6-chloropicolinate reveals characteristic collision cross section (CCS) values for various adduct forms. These values are essential for analytical identification and characterization of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺214.06293144.5
[M+Na]⁺236.04487157.7
[M+NH₄]⁺231.08947152.3
[M+K]⁺252.01881152.0
[M-H]⁻212.04837145.0
[M+Na-2H]⁻234.03032151.0
[M]⁺213.05510146.8
[M]⁻213.05620146.8

These collision cross section values provide valuable information for analytical chemists employing ion mobility spectrometry or related techniques for compound identification and characterization .

Related Compounds and Structural Analogs

Understanding the relationship between tert-butyl 6-chloropicolinate and structurally similar compounds provides context for its chemical behavior and potential applications.

Brominated Analog

Tert-butyl 3-bromo-6-chloropicolinate (CAS: 1235036-15-3) is a closely related compound featuring an additional bromine substituent at the 3-position of the pyridine ring. This structural analog shares many chemical characteristics with tert-butyl 6-chloropicolinate but exhibits modified reactivity due to the additional halogen substituent .

The brominated derivative has been synthesized through reaction of 2-chloro-5-bromo picolinic acid with p-toluenesulfonyl chloride in the presence of pyridine and tert-butanol at 0°C, with subsequent room temperature stirring for 12 hours .

Other Structural Relatives

Other structurally related compounds include:

  • Tert-butyl chloroacetate (CAS: 107-59-5), which lacks the pyridine ring but contains the tert-butyl ester functionality and a chlorine substituent

  • Various picolinic acid derivatives that share the core pyridine-2-carboxylate structure but differ in substituent patterns

These structural relationships are important for understanding chemical reactivity patterns and potential synthetic applications .

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